molecular formula C16H16ClN3O2 B258713 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine

Cat. No. B258713
M. Wt: 317.77 g/mol
InChI Key: CKJYWXUAWBSCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. CPP is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Mechanism of Action

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine exerts its pharmacological effects by inhibiting the activity of GSK-3, a serine/threonine protein kinase that plays a crucial role in several signaling pathways involved in cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine can modulate the activity of several downstream targets, including the β-catenin and Akt signaling pathways, which are involved in the regulation of cell survival and synaptic plasticity.
Biochemical and Physiological Effects:
1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine has been shown to have several biochemical and physiological effects, including the regulation of neuronal survival and synaptic plasticity, the modulation of the immune response, and the regulation of glucose metabolism. 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine in lab experiments is its potent inhibitory activity against GSK-3, which makes it an attractive tool for studying the role of GSK-3 in various biological processes. However, 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine, including the development of more potent and selective GSK-3 inhibitors, the investigation of the role of GSK-3 in other diseases, such as cancer and metabolic disorders, and the development of novel therapeutic strategies based on the modulation of GSK-3 activity. Additionally, the potential use of 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine as a tool for studying the role of GSK-3 in various biological processes warrants further investigation.

Synthesis Methods

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 1H-pyrazole-3-carboxylic acid to form 1-(2-chlorobenzoyl)-1H-pyrazole-3-carboxylic acid, which is then converted to 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine by reacting with piperidine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have potent neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders. 1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine has also been investigated as a potential treatment for bipolar disorder, as it has been shown to regulate the activity of the protein kinase B (Akt) signaling pathway, which is involved in the pathogenesis of the disorder.

properties

Product Name

1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

[1-(2-chlorobenzoyl)pyrazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H16ClN3O2/c17-13-7-3-2-6-12(13)15(21)20-11-8-14(18-20)16(22)19-9-4-1-5-10-19/h2-3,6-8,11H,1,4-5,9-10H2

InChI Key

CKJYWXUAWBSCOX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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